Cas no 70106-27-3 (2-(4-methoxyphenyl)cyclobutan-1-one)

2-(4-methoxyphenyl)cyclobutan-1-one is a versatile cyclic ketone with a methoxy substituent. Its unique structure confers high thermal stability, making it suitable for applications in pharmaceuticals, flavorings, and organic synthesis. The product offers excellent solubility in organic solvents, facilitating its use in diverse reactions. Its purity and stability ensure reliable performance in various chemical processes.
2-(4-methoxyphenyl)cyclobutan-1-one structure
70106-27-3 structure
Product Name:2-(4-methoxyphenyl)cyclobutan-1-one
CAS No:70106-27-3
MF:C11H12O2
MW:176.211783409119
MDL:MFCD19382275
CID:547704
PubChem ID:12688179
Update Time:2025-07-19

2-(4-methoxyphenyl)cyclobutan-1-one Chemical and Physical Properties

Names and Identifiers

    • Cyclobutanone, 2-(4-methoxyphenyl)-
    • 2-(4-methoxyphenyl)cyclobutan-1-one
    • CS-0261947
    • 70106-27-3
    • AKOS026729055
    • F8889-7832
    • DTXSID70506928
    • 2-(4-Methoxyphenyl)cyclobutanone
    • EN300-80619
    • MDL: MFCD19382275
    • Inchi: 1S/C11H12O2/c1-13-9-4-2-8(3-5-9)10-6-7-11(10)12/h2-5,10H,6-7H2,1H3
    • InChI Key: PNIOSZMFYMXENC-UHFFFAOYSA-N
    • SMILES: O=C1CCC1C1C=CC(=CC=1)OC

Computed Properties

  • Exact Mass: 176.08376
  • Monoisotopic Mass: 176.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.3

2-(4-methoxyphenyl)cyclobutan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M177216-100mg
2-(4-methoxyphenyl)cyclobutan-1-one
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$ 185.00 2022-06-04
TRC
M177216-500mg
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$ 705.00 2022-06-04
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$ 1090.00 2022-06-04
Enamine
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2-(4-methoxyphenyl)cyclobutan-1-one
70106-27-3 95.0%
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$252.0 2025-02-20
Enamine
EN300-80619-0.1g
2-(4-methoxyphenyl)cyclobutan-1-one
70106-27-3 95.0%
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Enamine
EN300-80619-0.25g
2-(4-methoxyphenyl)cyclobutan-1-one
70106-27-3 95.0%
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Enamine
EN300-80619-0.5g
2-(4-methoxyphenyl)cyclobutan-1-one
70106-27-3 95.0%
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$847.0 2025-02-20
Enamine
EN300-80619-1.0g
2-(4-methoxyphenyl)cyclobutan-1-one
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$1086.0 2025-02-20
Enamine
EN300-80619-2.5g
2-(4-methoxyphenyl)cyclobutan-1-one
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Enamine
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